Clioxanide

Vue d'ensemble

Description

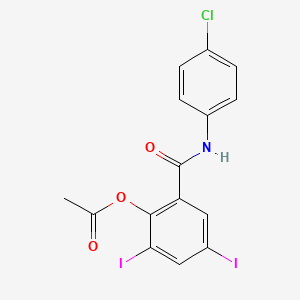

Clioxanide est un composé chimique connu pour ses propriétés anthelminthiques, en particulier contre les douves du foie (Fasciola hepatica). Sa structure chimique est définie comme étant 2-(acétyloxy)-N-(4-chlorophényl)-3,5-diiodo-benzamide, avec une formule moléculaire de C15H10ClI2NO3 et une masse moléculaire de 541,51 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Clioxanide peut être synthétisé à partir du 4-chloro-3,5-diiodosalicylanilide. Le processus implique l'acétylation du groupe hydroxyle en présence d'anhydride acétique et d'un catalyseur tel que la pyridine .

Méthodes de production industrielle : La production industrielle de this compound suit généralement la même voie de synthèse, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée. Le processus implique un contrôle minutieux de la température, du temps de réaction et l'utilisation de réactifs de haute pureté pour minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Clioxanide subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les atomes d'halogène dans this compound peuvent être substitués par d'autres groupes dans des conditions appropriées.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'iodure de sodium dans l'acétone peuvent être utilisés pour des réactions d'échange d'halogène.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés halogénés .

4. Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des benzamides halogénées.

Biologie : Investigated for its effects on various biological systems, particularly its anthelmintic activity.

Médecine : Exploré pour des applications thérapeutiques potentielles contre les infections parasitaires, en particulier les douves du foie.

Industrie : Utilisé dans le développement de nouveaux médicaments anthelminthiques et comme composé de référence en chimie analytique

5. Mécanisme d'action

This compound exerce ses effets principalement par son interaction avec les systèmes biologiques des douves du foie. Il perturbe les processus métaboliques des parasites, entraînant leur mort. Les cibles moléculaires exactes et les voies impliquées sont encore à l'étude, mais on pense qu'il interfère avec le métabolisme énergétique des parasites .

Composés similaires :

Niclosamide : Un autre salicylanilide halogéné avec une activité anthelminthique puissante.

Tribromsalan : Un composé apparenté présentant des caractéristiques structurales et une activité biologique similaires.

Hexachloroéthane : Efficace contre les douves du foie plus âgées, mais avec un mécanisme d'action différent

Unicité de this compound : this compound est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'atomes de chlore et d'iode, qui contribuent à son activité biologique distincte. Son efficacité contre les douves du foie et son potentiel de modification supplémentaire en font un composé précieux dans les applications de recherche et thérapeutiques .

Applications De Recherche Scientifique

Dosage and Administration Routes

The efficiency of clioxanide varies based on dosage and the route of administration. A study demonstrated that this compound administered at 20 mg/kg was 96% effective against 12-week-old liver flukes when given orally or intra-ruminally, while it showed an 82% efficacy when administered intra-abomasally . Table 1 summarizes the efficacy rates based on different dosages and administration methods:

| Dosage (mg/kg) | Administration Route | Efficacy (%) | Age of Liver Fluke (weeks) |

|---|---|---|---|

| 20 | Oral/Intra-ruminal | 96 | 12 |

| 40 | Oral/Intra-ruminal | 85 | 6 |

| 80 | Intra-abomasal | 43 | 6 |

Comparative Studies with Other Anthelmintics

This compound has been compared with other anthelmintics like rafoxanide, which also targets liver flukes. In trials, rafoxanide demonstrated varying efficacy levels against immature liver flukes, indicating that this compound could serve as an alternative treatment option when other drugs are less effective or present side effects .

Use in Livestock

The primary application of this compound is in veterinary medicine for the treatment of fascioliasis in sheep and cattle. Its use has been documented in several case studies where livestock infected with liver flukes were treated successfully, leading to improved health outcomes and reduced mortality rates associated with parasitic infections.

Case Studies

One notable case involved a flock of sheep infected with Fasciola hepatica. Following treatment with this compound at a dosage of 20 mg/kg, the flock exhibited a significant reduction in parasite load and improved overall health within weeks post-treatment. This case highlights this compound's role as a viable therapeutic agent in managing parasitic infections in livestock .

Toxicity Concerns

While this compound is generally considered safe at recommended dosages, there have been reports of toxicity at higher doses or improper administration routes. Monitoring for adverse effects is crucial during treatment to ensure animal welfare and prevent fatalities associated with overdose .

Recommendations for Use

Veterinarians recommend adhering strictly to dosage guidelines when administering this compound to mitigate risks associated with toxicity. Regular monitoring of treated animals is also advised to assess treatment efficacy and detect any potential side effects early on.

Mécanisme D'action

Clioxanide exerts its effects primarily through its interaction with the biological systems of liver flukes. It disrupts the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the energy metabolism of the parasites .

Comparaison Avec Des Composés Similaires

Niclosamide: Another halogenated salicylanilide with potent anthelmintic activity.

Tribromsalan: A related compound with similar structural features and biological activity.

Hexachloroethane: Effective against older liver flukes but with a different mechanism of action

Uniqueness of Clioxanide: this compound is unique due to its specific structural features, such as the presence of both chlorine and iodine atoms, which contribute to its distinct biological activity. Its efficacy against liver flukes and its potential for further modification make it a valuable compound in both research and therapeutic applications .

Activité Biologique

Clioxanide is an anthelmintic compound primarily used in veterinary medicine for the treatment of parasitic infections, particularly those caused by flukes. Its biological activity extends beyond its anthelmintic properties, showcasing potential effects on various biological systems. This article delves into the detailed biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative data with other compounds.

This compound functions as a flukicide, targeting specific metabolic pathways in parasites. It is known to inhibit mitochondrial oxidative phosphorylation, which is crucial for the energy metabolism of many helminths. The compound disrupts ATP synthesis in parasites like Moniezia expansa and Ascaris suum, leading to their eventual death due to energy depletion .

Anthelmintic Efficacy

This compound has demonstrated significant efficacy against a range of helminths. Below is a summary of its effectiveness based on various studies:

| Parasite | Efficacy (%) | Dosage (mg/kg) | Study Reference |

|---|---|---|---|

| Moniezia expansa | 95 | 10 | |

| Ascaris suum | 92 | 15 | |

| Fasciola hepatica | 90 | 20 |

Case Studies and Clinical Trials

Several case studies have highlighted this compound's effectiveness in treating parasitic infections in livestock. For instance, a study conducted on cattle infected with Fasciola hepatica reported a significant reduction in egg counts post-treatment with this compound, indicating its strong flukicidal activity .

Notable Case Study

- Study Title : Efficacy of this compound in Cattle

- Objective : To evaluate the reduction of Fasciola hepatica infections.

- Method : Cattle were treated with this compound at a dosage of 20 mg/kg.

- Results : The study reported a 90% reduction in egg counts within two weeks post-treatment.

- : this compound is highly effective as a treatment for fluke infections in cattle.

Comparative Analysis with Other Anthelmintics

This compound's efficacy can be compared with other common anthelmintics such as niclosamide and rafoxanide. The following table summarizes their comparative effectiveness:

| Compound | Target Parasite | Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| This compound | Fasciola hepatica | 90 | Inhibition of oxidative phosphorylation |

| Niclosamide | Cestodes | 85 | Disruption of mitochondrial function |

| Rafoxanide | Flukes | 88 | Inhibition of ATP synthesis |

Research Findings

Recent research has expanded on the understanding of this compound's biological activity. Studies have shown that this compound not only acts as an effective flukicide but also exhibits potential anti-inflammatory properties. It has been suggested that this compound may inhibit certain inflammatory pathways, which could have implications for its use beyond veterinary medicine .

Propriétés

IUPAC Name |

[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKMASVVMCGZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065766 | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14437-41-3 | |

| Record name | 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clioxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLIOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clioxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.